4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-28-18-9-2-14(3-10-18)12-23-19(26)11-8-17-13-29-21(24-17)25-20(27)15-4-6-16(22)7-5-15/h2-7,9-10,13H,8,11-12H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMLCQZYJQZAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the thiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via nucleophilic substitution reactions, where the thiazole intermediate reacts with 4-methoxybenzylamine.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. A study indicated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, including MCF-7 and U87 glioblastoma cells. For instance, the compound was found to induce apoptosis in MCF cell lines with an IC50 value indicating effective dose-response relationships .
Case Study:
In vivo studies on tumor-bearing mice revealed that treatment with related thiazole derivatives led to a marked reduction in tumor size, suggesting a promising avenue for developing new anticancer agents .
Antibacterial Properties
The thiazole moiety in the compound has been associated with antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) indicating strong potential as antimicrobial agents .
Data Table: Antibacterial Efficacy
| Compound Variant | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 40 | 21 |
| Compound B | Escherichia coli | 200 | 14 |
| Compound C | Pseudomonas aeruginosa | 500 | 10 |
Histone Deacetylase Inhibition
The compound has been explored for its potential as a histone deacetylase inhibitor (HDACi). HDAC inhibitors are crucial in cancer therapy as they can alter gene expression and induce cell cycle arrest in cancer cells. The structure-activity relationship studies have shown that modifications to the thiazole and benzamide groups can enhance HDAC inhibition potency .
Case Study:
One study highlighted the development of N-hydroxycinnamamide-based HDAC inhibitors that demonstrated dual selectivity towards HDAC1 and HDAC3, with promising results in proliferation inhibition across multiple cancer cell lines .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
4-Fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide (CAS 313529-45-2)
- Structure: Lacks the 3-oxopropyl-4-methoxybenzylamino side chain; instead, the thiazole is substituted with a 4-methoxyphenyl group.
- Molecular Formula : C₁₇H₁₃FN₂O₂S (MW 328.36).
- Higher predicted density (1.342 g/cm³) compared to bulkier analogs, suggesting tighter molecular packing .
- Implications : The absence of the flexible side chain may limit interactions with deep hydrophobic pockets in target proteins.
3-Allyl-2-(4'-ethylphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole (4b)
- Structure : Features an allyl group, cyclopropyl, and fluorophenyl substituents on the thiazole.
- Molecular Formula : C₂₃H₂₃N₂SF (MW 378.51).
- Key Differences :
- Implications : Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Functional Group Modifications on the Benzamide Core
N-(3,5-Dichlorophenyl)-4-fluoro-3-(N-(2-methoxybenzyl)sulfamoyl)benzamide (Compound 68)
- Structure : Incorporates a sulfamoyl group and dichlorophenyl substituent.
- Dichlorophenyl substituent increases electronegativity, altering electronic properties .
- Implications : Enhanced binding to charged residues in enzymes but may elevate toxicity risks.
4-(N,N-Diethylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (Compound 73)
- Structure : Contains a diethylsulfamoyl group and naphthyl-thiazole.
- Diethylsulfamoyl enhances solubility in polar solvents .
- Implications : Improved solubility may favor pharmacokinetics but reduce membrane permeability.
Heterocycle Replacements
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine
- Structure : Replaces thiazole with a 1,3,4-thiadiazole core.
- Key Differences :
- Implications : Altered heterocycle may shift target selectivity toward enzymes sensitive to sulfur-rich scaffolds.
Data Table: Comparative Overview of Key Compounds
Biological Activity
The compound 4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.45 g/mol. It features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Research on similar compounds suggests that the thiazole moiety can enhance the bioactivity of benzamide derivatives through interactions with biological targets such as enzymes and receptors involved in disease pathways. The presence of the fluorine atom may also influence the compound's lipophilicity and binding affinity, potentially enhancing its therapeutic efficacy.
Anticancer Properties
Several studies have indicated that thiazole-containing compounds exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown effectiveness against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide | MCF-7 | TBD | Apoptosis induction |
| 4-fluoro-N-(4-methoxybenzyl)benzamide | A549 | TBD | Cell cycle arrest |
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viruses such as Hepatitis B Virus (HBV). Studies on related benzamide derivatives have demonstrated broad-spectrum antiviral effects by modulating intracellular factors like APOBEC3G, which inhibits viral replication .
Case Studies
- Anticancer Efficacy in Preclinical Models
- Antiviral Screening
Safety and Toxicity
Preliminary toxicity assessments indicate that compounds within this class exhibit manageable safety profiles in animal models. Acute toxicity studies are essential for understanding the therapeutic window and guiding further clinical development.
Q & A
Basic Research Question: How can researchers optimize the synthetic yield of 4-fluoro-N-(4-(3-((4-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide?
Methodological Answer:
The synthesis involves multi-step reactions, including thiazole ring formation, amide coupling, and functional group modifications. Key parameters include:
- Temperature control : Maintain 60–80°C during thiazole ring synthesis to avoid side reactions (e.g., thiourea decomposition) .
- Solvent selection : Use polar aprotic solvents like DMF or dichloromethane for amide bond formation to enhance reactivity .
- pH adjustment : Optimize pH to 7–8 during the final coupling step to stabilize the benzamide moiety .
- Monitoring : Employ HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
